1'-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a chromeno and a pyrrole-indole system, making it an interesting subject for chemical research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . This is followed by the formation of the spiro linkage through cyclization reactions involving chromeno and pyrrole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1’-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione can undergo various types of chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
1’-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and DNA, leading to various biological effects. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones: These compounds share a similar chromeno-pyrrole structure but differ in their substituents and specific ring systems.
Pyrano[3,4-c]pyrroles: These compounds have a similar spiro linkage but involve a pyrano ring instead of a chromeno ring.
Uniqueness
1’-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is unique due to its specific combination of a chromeno and pyrrole-indole system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H20N2O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1'-methyl-2-(2-phenylethyl)spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C27H20N2O4/c1-28-20-13-7-6-12-19(20)27(26(28)32)22-23(30)18-11-5-8-14-21(18)33-24(22)25(31)29(27)16-15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3 |
InChI Key |
GGJHFTOTMWVTIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCC5=CC=CC=C5)OC6=CC=CC=C6C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.